2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid 2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17949770
InChI: InChI=1S/C26H31NO6/c1-26(2,3)33-23(28)15-9-8-14-22(24(29)30)27-25(31)32-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,29,30)
SMILES:
Molecular Formula: C26H31NO6
Molecular Weight: 453.5 g/mol

2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid

CAS No.:

Cat. No.: VC17949770

Molecular Formula: C26H31NO6

Molecular Weight: 453.5 g/mol

* For research use only. Not for human or veterinary use.

2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid -

Specification

Molecular Formula C26H31NO6
Molecular Weight 453.5 g/mol
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid
Standard InChI InChI=1S/C26H31NO6/c1-26(2,3)33-23(28)15-9-8-14-22(24(29)30)27-25(31)32-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,29,30)
Standard InChI Key IAWSYDYLILBRJM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

The compound 2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid is a complex organic molecule belonging to the class of amino acid derivatives. It features a fluorenylmethoxycarbonyl (Fmoc) group, a keto group, and an alkoxy substituent, which contribute to its potential applications in medicinal chemistry and biochemistry. This compound is particularly relevant in the context of developing novel pharmaceuticals, especially those targeting specific biological pathways.

Synthesis and Purification

The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid typically involves several key steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are often employed for purification.

Mechanism of Action and Applications

This compound primarily serves as a building block in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino functionality during coupling reactions, allowing for selective reactions at other functional groups without interference. Modifications to amino acids can significantly alter their pharmacological profiles, including potency and selectivity for specific targets.

Characterization Techniques

Characterization techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy provide insights into functional groups and molecular environment, confirming structural integrity post-synthesis.

Research Findings and Potential Applications

Studies on similar compounds have shown that modifications to amino acids can significantly alter their pharmacological profiles. This compound exemplifies the complexity and versatility inherent in modern organic synthesis, particularly within pharmaceutical chemistry and biochemistry research contexts.

Data Table: Comparison of Similar Compounds

CompoundMolecular FormulaKey Functional GroupsPrimary Application
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoateNot specifiedFmoc, Keto, AlkoxyPeptide synthesis
4-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acidC26H31NO6Fmoc, Keto, AlkoxyPeptide synthesis

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